Strictosidinic acid
Overview
Description
Omiloxetine, also known as omiloextinum or omiloxetino, is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant. It was initially researched by the Spanish pharmaceutical company Ferrer Internacional. Despite its promising preclinical results, the development of omiloxetine was discontinued in 2005 .
Mechanism of Action
Target of Action
Strictosidinic acid, a glycoside indole monoterpene alkaloid, primarily targets the serotonin (5-HT) system in the hippocampus of rats . It also exhibits an antiradical action against DPPH , a common method for measuring antioxidant capacity.
Mode of Action
This compound interacts with its targets by inhibiting precursor enzymes of 5-HT biosynthesis . This interaction leads to a significant reduction in 5-HT levels . It also seems to play a role in dopaminergic transmission, probably due to an inhibition of monoamine oxidase activity .
Biochemical Pathways
This compound is involved in the biosynthesis of monoterpene indole alkaloids . It is a key intermediate in the biosynthesis of camptothecin (CPT), a potent anticancer drug . In the CPT biosynthetic pathway, this compound coexists with 3α-(S)-strictosidine .
Result of Action
The action of this compound results in a significant reduction in 5-HT levels in the rat hippocampus . After treatment by intraperitoneal route (10 mg/kg), a 63.4% reduction in 5-HT levels and a 67.4% reduction in DOPAC values were observed . These results suggest that this compound may have potential effects on the central nervous system .
Biochemical Analysis
Biochemical Properties
Strictosidinic acid interacts with the enzymes involved in the biosynthesis of 5-HT, a neurotransmitter . By inhibiting these enzymes, this compound effectively reduces the levels of 5-HT . The nature of these interactions is inhibitory, leading to a decrease in the production of 5-HT .
Cellular Effects
This compound influences cell function by modulating the levels of 5-HT . As 5-HT plays a crucial role in various cellular processes, including cell signaling pathways and gene expression, the reduction in 5-HT levels caused by this compound can have significant effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the precursor enzymes of 5-HT biosynthesis . By inhibiting these enzymes, this compound prevents the conversion of precursor molecules into 5-HT, thereby reducing the overall levels of 5-HT .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have peripheral analgesic and antipyretic activities
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-HT biosynthesis . It interacts with the precursor enzymes of this pathway, inhibiting their activity and thereby reducing the production of 5-HT .
Preparation Methods
The synthesis of omiloxetine involves several key steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial component of the molecule.
Introduction of Fluorophenyl Groups:
Formation of the Benzodioxole Group: The benzodioxole group is then introduced, which is essential for the compound’s activity as an SSRI.
Final Assembly: The final step involves the coupling of the previously formed intermediates to produce the final omiloxetine molecule.
Industrial production methods for omiloxetine would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Omiloxetine undergoes several types of chemical reactions:
Oxidation: Omiloxetine can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Omiloxetine can participate in substitution reactions, particularly involving the fluorophenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a selective serotonin reuptake inhibitor, omiloxetine has been used in studies to understand the mechanisms of SSRIs and their interactions with serotonin transporters.
Biology: The compound has been used in research to explore its effects on serotonin levels in the brain and its potential therapeutic effects on mood disorders.
Medicine: Although its development was discontinued, omiloxetine was initially investigated as a potential treatment for depression and other mood disorders.
Industry: The compound’s unique chemical structure has made it a subject of interest in the development of new SSRIs and other related compounds.
Comparison with Similar Compounds
Omiloxetine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it has unique structural features, such as the presence of a benzodioxole group and specific fluorophenyl substitutions, which differentiate it from other SSRIs. These unique features contribute to its specific binding affinity and selectivity for the serotonin transporter.
Similar Compounds
- Fluoxetine
- Sertraline
- Paroxetine
- Citalopram
- Escitalopram
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and side effect profiles.
Properties
IUPAC Name |
(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMIVMFGFIBAGC-IUNANRIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315444 | |
Record name | Strictosidinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150148-81-5 | |
Record name | Strictosidinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strictosidinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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